molecular formula C12H8F2O2S B12601590 1-(Benzenesulfonyl)-3,5-difluorobenzene CAS No. 916442-63-2

1-(Benzenesulfonyl)-3,5-difluorobenzene

Cat. No.: B12601590
CAS No.: 916442-63-2
M. Wt: 254.25 g/mol
InChI Key: MFAOJXXMYYYKQX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic sulfones. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. Aromatic sulfones are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzenesulfonyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 3,5-difluorobenzene in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfones or sulfides .

Scientific Research Applications

1-(Benzenesulfonyl)-3,5-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3,5-difluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The fluorine atoms can enhance the compound’s reactivity and selectivity by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: Similar in structure but lacks the fluorine atoms, making it less reactive in certain reactions.

    Benzenesulfonyl Chloride: Used as a precursor in the synthesis of 1-(Benzenesulfonyl)-3,5-difluorobenzene, but more reactive due to the presence of the chloride group.

    3,5-Difluorobenzene: Lacks the sulfonyl group, making it less versatile in chemical reactions.

Uniqueness

This compound is unique due to the presence of both the sulfonyl and fluorine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

CAS No.

916442-63-2

Molecular Formula

C12H8F2O2S

Molecular Weight

254.25 g/mol

IUPAC Name

1-(benzenesulfonyl)-3,5-difluorobenzene

InChI

InChI=1S/C12H8F2O2S/c13-9-6-10(14)8-12(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H

InChI Key

MFAOJXXMYYYKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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